molecular formula C9H22Cl2N2 B12301066 1-Piperidinebutanamine 2HCl

1-Piperidinebutanamine 2HCl

Cat. No.: B12301066
M. Wt: 229.19 g/mol
InChI Key: WLUWFVWBHYDZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidinebutanamine 2HCl can be synthesized through the reaction of piperidine with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically involves microwave irradiation to achieve high yields and purity . The general reaction scheme is as follows: [ \text{Piperidine} + \text{1,4-Dibromobutane} \rightarrow \text{1-Piperidinebutanamine} ] The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinebutanamine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-Piperidinebutanamine 2HCl involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Piperidinebutanamine 2HCl is unique due to its specific structure, which combines the properties of piperidine and butanamine. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

1-piperidin-1-ylbutan-1-amine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-2-6-9(10)11-7-4-3-5-8-11;;/h9H,2-8,10H2,1H3;2*1H

InChI Key

WLUWFVWBHYDZTD-UHFFFAOYSA-N

Canonical SMILES

CCCC(N)N1CCCCC1.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.